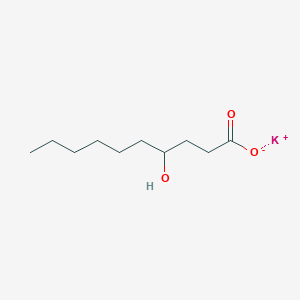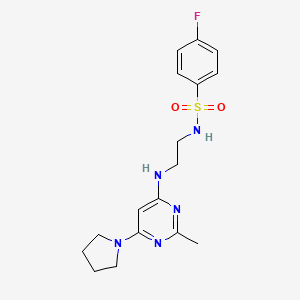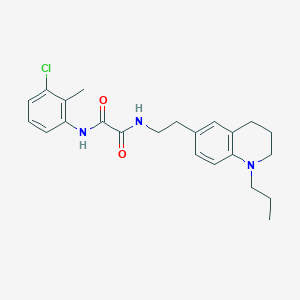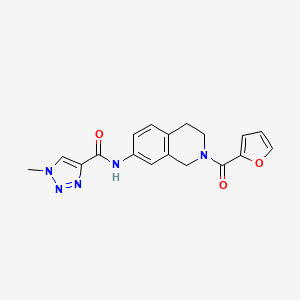![molecular formula C18H17ClN2O5S B2767926 [2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 924210-16-2](/img/structure/B2767926.png)
[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O4S3 . It has an average mass of 439.572 Da and a monoisotopic mass of 439.069427 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 742.6±70.0 °C at 760 mmHg . The vapour pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 108.3±3.0 kJ/mol . The flash point is 402.9±35.7 °C . The index of refraction is 1.676 . The molar refractivity is 111.6±0.4 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . The polar surface area is 172 Å2 . The polarizability is 44.2±0.5 10-24 cm3 . The surface tension is 77.5±5.0 dyne/cm . The molar volume is 296.7±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Protective Groups in Synthetic Chemistry
The utility of protecting groups such as the 2-chloroethyl and 2-phenylsulfonylethyl moieties for the pyrrole nitrogen atom showcases the significance of such functionalities in complex molecule synthesis. These groups are exemplified in the synthesis of benzyl cyclopenta[b]pyrrole-5-carboxylate, highlighting their role in facilitating synthetic strategies for constructing intricate molecular architectures (González et al., 1983).
Antibacterial Agents
Research into novel ethyl thionicotinates and related compounds containing sulfonamide moieties, which include chloropyridine carboxylate derivatives, underscores the exploration of new antibacterial agents. This avenue of research demonstrates the potential for derivatives of chloropyridine carboxylates in contributing to the development of new treatments for bacterial infections (Gad-Elkareem & El-Adasy, 2010).
Chronic Renal Disease Agents
A practical synthesis approach for chronic renal disease agents, involving regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, indicates the importance of chloropyridine carboxylates in medicinal chemistry. Such methodologies can lead to the efficient production of compounds with potential therapeutic applications in renal diseases (Ikemoto et al., 2000).
Optical Imaging for Cancer Detection
The development of water-soluble near-infrared dyes for cancer detection via optical imaging showcases the intersection of chemical synthesis and biomedical applications. This research emphasizes the role of sophisticated chemical entities in advancing diagnostic methods, potentially including derivatives of chloropyridine carboxylates in imaging agents (Pham et al., 2005).
Eigenschaften
IUPAC Name |
[2-(1-ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-2-27(24,25)21-9-7-12-10-13(5-6-15(12)21)16(22)11-26-18(23)14-4-3-8-20-17(14)19/h3-6,8,10H,2,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEUTHTVBHEDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767844.png)
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2767845.png)




![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)
![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)


![methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B2767862.png)


![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)
